4-Bromo-2-difluoromethyl-1-isopropoxybenzene
Overview
Description
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-difluoromethyl-1-isopropoxybenzene” consists of a benzene ring substituted with a bromo group, a difluoromethyl group, and an isopropoxy group. The exact spatial arrangement of these groups would depend on the specific synthesis process.Scientific Research Applications
Fluorinated Aromatic Compound Synthesis
- The cyclodimerization of 4-Bromotrifluorovinyloxybenzene, a compound related to 4-Bromo-2-difluoromethyl-1-isopropoxybenzene, can yield cis and trans isomers of 1,2-bis(4-bromophenoxy)hexafluorocylcobutane. These compounds have been studied for their distinct solid-state structures and potential implications in polymer science due to their expected low crystallinity, which could be useful in creating materials with unique properties (Ligon et al., 2003).
Polymer End-Functionalization
- Alkoxybenzenes, including isopropoxybenzene, have been effectively used to end-quench TiCl4-catalyzed quasiliving isobutylene polymerizations. This process allows for direct chain end functionalization, showcasing the role of such compounds in synthesizing polymers with specifically tailored ends for further chemical modifications or applications (Morgan et al., 2010).
Electrolyte Additive for Lithium-Ion Batteries
- A study on 4-bromo-2-fluoromethoxybenzene (BFMB), a compound similar in structure to this compound, revealed its potential as a bi-functional electrolyte additive for lithium-ion batteries. It can polymerize electrochemically to form a protective layer on the electrode, improving the battery's thermal stability and reducing flammability without compromising battery performance (Zhang Qian-y, 2014).
Safety and Hazards
Properties
IUPAC Name |
4-bromo-2-(difluoromethyl)-1-propan-2-yloxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2O/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWZUHULMFMBGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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